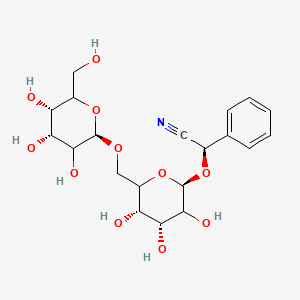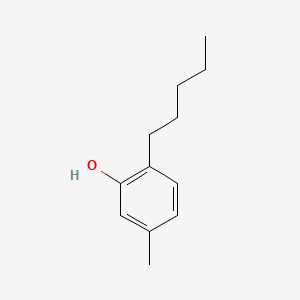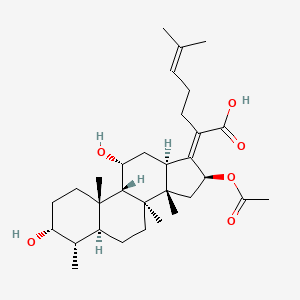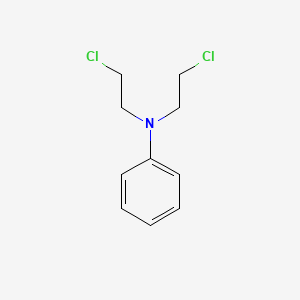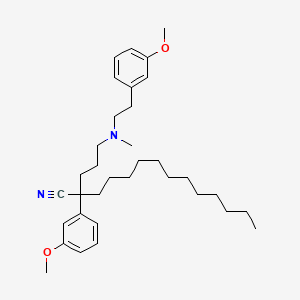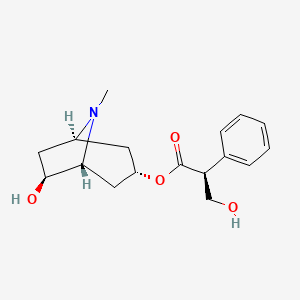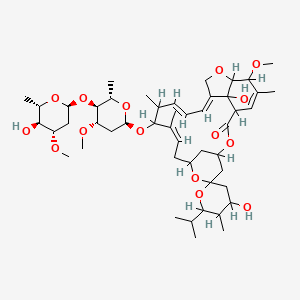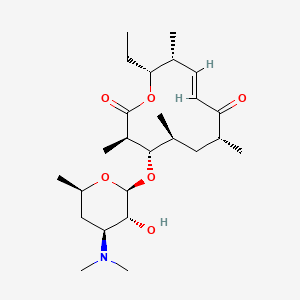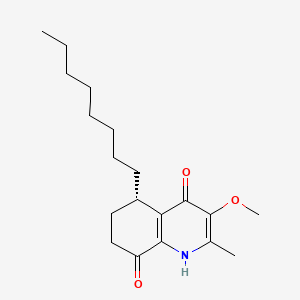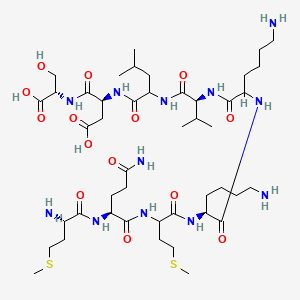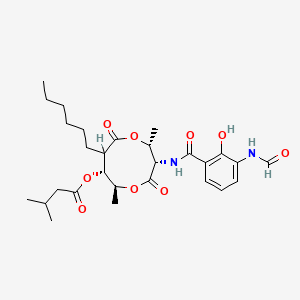![molecular formula C24H22F3N7O3 B1666114 N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B1666114.png)
N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: Specific synthetic routes for ATL802 are not widely available in the literature. it is typically synthesized through organic chemistry methods.
Reaction Conditions: Detailed reaction conditions are proprietary, but they involve the assembly of the compound’s core structure.
Industrial Production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: ATL802 may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example
Major Products: The major products formed during these reactions would be ATL802 derivatives with specific substitutions.
Scientific Research Applications
Chemistry: ATL802 derivatives serve as valuable tools for studying adenosine receptors and their signaling pathways.
Biology: Researchers explore ATL802’s effects on immune responses, inflammation, and cell signaling.
Medicine: Investigating ATL802’s potential therapeutic applications, such as anti-inflammatory or cardiovascular drugs.
Industry: ATL802 derivatives may find applications in drug discovery and development.
Mechanism of Action
Adenosine A2B Receptor: ATL802 selectively antagonizes the adenosine A2B receptor.
Pathways: It modulates intracellular signaling pathways, affecting cAMP levels and downstream cellular responses.
Comparison with Similar Compounds
Uniqueness: ATL802’s uniqueness lies in its specific targeting of the adenosine A2B receptor.
Similar Compounds: While ATL802 is distinct, other adenosine receptor antagonists (e.g., A1, A2A, and A3) exist.
Properties
Molecular Formula |
C24H22F3N7O3 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H22F3N7O3/c1-3-10-33-20-18(22(36)34(23(33)37)15-6-7-15)30-19(31-20)13-5-9-17(29-11-13)32(2)21(35)14-4-8-16(28-12-14)24(25,26)27/h4-5,8-9,11-12,15H,3,6-7,10H2,1-2H3,(H,30,31) |
InChI Key |
IKIXRBGOWUFFBN-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(C)C(=O)C5=CN=C(C=C5)C(F)(F)F |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(C)C(=O)C5=CN=C(C=C5)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ATL802; ATL 802; ATL-802. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


